molecular formula C10H17NO2 B8317397 2-Cyanovaleric acid tert-butyl ester

2-Cyanovaleric acid tert-butyl ester

Cat. No.: B8317397
M. Wt: 183.25 g/mol
InChI Key: NZJDKFNWBQYTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Not covered in the provided evidence. General properties of tert-butyl esters are inferred from analogous compounds.) Tert-butyl esters are widely used in organic synthesis as protective groups for carboxylic acids due to their stability under basic and nucleophilic conditions. Such compounds are typically intermediates in pharmaceuticals or agrochemicals, leveraging the ester’s hydrolytic stability and the cyano group’s reactivity .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl 2-cyanopentanoate

InChI

InChI=1S/C10H17NO2/c1-5-6-8(7-11)9(12)13-10(2,3)4/h8H,5-6H2,1-4H3

InChI Key

NZJDKFNWBQYTCI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Compound 15e (68% yield) highlights the role of optimized conditions (e.g., ZnI₂ catalysis) in achieving high efficiency, which may contrast with simpler tert-butyl esters like Tert-Butynitrite, produced via bulk industrial processes .

Key Observations :

  • Iodomethyl-pyrrolidine ester poses significant respiratory and dermal risks, necessitating stringent PPE and ventilation, whereas 15e (academic compound) lacks explicit hazard data .
  • Tert-Butynitrite ’s nitrosooxy group may confer flammability or instability, though evidence lacks specifics .

Key Observations :

  • 15e and the iodomethyl-pyrrolidine ester are niche intermediates in drug synthesis, whereas Tert-Butynitrite serves bulk industrial roles .
  • The cyano group in 2-Cyanovaleric acid tert-butyl ester (hypothetically) could enable click chemistry or nitrile transformations, diverging from the silanyloxy or iodomethyl analogs .

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